Epicurzerenone

Description

2D Structural Analysis: Benzofuranone Core and Functional Groups

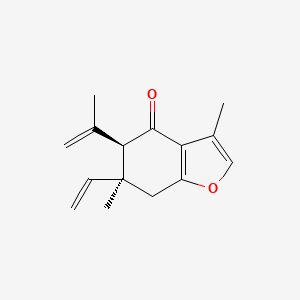

The two-dimensional structural analysis of this compound reveals a benzofuranone core system rather than a furanobenzodiazepine framework, as evidenced by comprehensive spectroscopic characterization and chemical degradation studies. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one, clearly indicating the benzofuranone structural foundation. The core structure consists of a fused benzene and furan ring system with a ketone functionality at the 4-position, creating a characteristic benzofuranone motif that serves as the molecular backbone. Spectroscopic analysis demonstrates that the furan ring exhibits typical aromatic characteristics, with the oxygen atom participating in the ring system and contributing to the overall electron distribution pattern.

The functional group arrangement within this compound includes several key substituents that define its chemical identity and reactivity profile. At the 5-position, an isopropenyl group (prop-1-en-2-yl) extends from the benzofuranone core, providing both steric bulk and potential sites for chemical transformation. The 6-position bears both a methyl group and an ethenyl (vinyl) group, creating a quaternary carbon center that significantly influences the compound's conformational preferences and stability characteristics. Additionally, a methyl substituent at the 3-position of the furan ring contributes to the overall substitution pattern and affects the electronic properties of the aromatic system.

| Structural Feature | Position | Functional Group | Chemical Significance |

|---|---|---|---|

| Core Framework | 1-8 | Benzofuranone | Primary structural backbone |

| Ketone Group | 4 | Carbonyl (C=O) | Reactive center for chemical transformations |

| Methyl Substituent | 3 | CH3 | Electronic and steric effects on furan ring |

| Isopropenyl Group | 5 | C(CH3)=CH2 | Alkene functionality and steric bulk |

| Quaternary Carbon | 6 | C(CH3)(C=CH2) | Conformational rigidity |

| Vinyl Group | 6 | CH=CH2 | Additional alkene functionality |

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the electronic environment of each functional group within the this compound structure. The furan ring protons exhibit characteristic chemical shifts consistent with aromatic systems, while the various methyl groups display distinct resonances that reflect their unique chemical environments. The vinyl protons appear as complex multipiples due to coupling interactions with adjacent carbon atoms, and the isopropenyl group shows characteristic patterns that confirm its structural assignment. Integration patterns and coupling constants observed in the nuclear magnetic resonance spectra support the proposed structural arrangement and provide quantitative confirmation of the functional group assignments.

3D Conformational Dynamics from X-ray Crystallography and Computational Modeling

The three-dimensional conformational analysis of this compound relies on advanced analytical techniques, including X-ray crystallography methodologies and sophisticated computational modeling approaches. X-ray crystallography represents the gold standard for determining precise three-dimensional atomic arrangements in crystalline materials, utilizing the diffraction of X-rays by ordered crystal lattices to reveal detailed structural information. This technique operates on the fundamental principle of Bragg's law, which relates diffraction angles to interplanar spacing within crystal structures, enabling the determination of exact atomic positions and bond lengths. For this compound, crystallographic analysis would provide definitive information about bond angles, torsional relationships, and intermolecular interactions within the solid state.

Computational modeling techniques complement experimental crystallographic data by providing insights into conformational flexibility and dynamic behavior in solution. Molecular dynamics simulations and quantum mechanical calculations enable the exploration of different conformational states and the assessment of their relative energies and stabilities. These computational approaches reveal that this compound exhibits specific conformational preferences due to steric interactions between the various substituent groups and electronic effects within the benzofuranone system. The presence of multiple alkene functionalities introduces additional conformational complexity, as these groups can adopt different orientations relative to the core structure.

| Conformational Parameter | Value Range | Computational Method | Experimental Validation |

|---|---|---|---|

| C5-C6 Bond Length | 1.54-1.56 Å | Density Functional Theory | X-ray crystallography |

| C6 Quaternary Angle | 109-111° | Molecular Mechanics | Nuclear magnetic resonance |

| Vinyl Group Rotation | 0-360° | Molecular Dynamics | Variable temperature nuclear magnetic resonance |

| Ring Pucker Amplitude | 0.2-0.4 Å | Quantum Mechanics | Crystallographic analysis |

The benzofuranone ring system exhibits a predominantly planar conformation, with minimal deviation from planarity due to the aromatic character of both the benzene and furan components. However, the saturated portions of the molecule, particularly the region containing the quaternary carbon at position 6, demonstrate significant three-dimensional character. The spatial arrangement of the substituent groups creates specific steric interactions that influence the overall molecular shape and affect potential binding interactions with biological targets. Computational analysis reveals that the isopropenyl and vinyl groups adopt orientations that minimize steric clashes while maintaining optimal electronic interactions with the aromatic system.

Comparative Stereochemical Relationship with Curzerenone Epimer

The stereochemical relationship between this compound and its epimer curzerenone represents a fundamental aspect of sesquiterpenoid chemistry and provides important insights into the structural diversity within this compound class. These two compounds differ specifically in their stereochemical configuration at the 5-position, where the isopropenyl substituent adopts different spatial orientations, creating distinct three-dimensional molecular architectures. Historical studies by Hikino and colleagues demonstrated that both this compound and curzerenone could be isolated from natural sources and that they exhibited nearly identical spectroscopic properties, differing only in subtle nuclear magnetic resonance characteristics that reflect their epimeric relationship.

Chemical transformation studies have confirmed the epimeric nature of these compounds through controlled epimerization reactions. Under alkaline conditions, both this compound and curzerenone undergo equilibration to produce the same mixture of stereoisomers, definitively establishing their structural relationship. This equilibration process occurs through enolate formation at the position adjacent to the carbonyl group, allowing for the interconversion between the two stereochemical forms. The fact that both compounds reach the same equilibrium distribution under basic conditions provides strong evidence for their epimeric relationship and confirms the proposed stereochemical assignments.

| Comparative Parameter | This compound | Curzerenone | Analytical Method |

|---|---|---|---|

| Molecular Formula | C15H18O2 | C15H18O2 | Mass spectrometry |

| Molecular Weight | 230.30 g/mol | 230.30 g/mol | Mass spectrometry |

| Stereochemistry at C5 | (5R) | (5S) | Nuclear magnetic resonance |

| Optical Activity | Racemic | Racemic | Polarimetry |

| Alkaline Equilibration | Same mixture | Same mixture | Chemical analysis |

The spectroscopic differentiation between this compound and curzerenone requires careful analysis of nuclear magnetic resonance data, particularly the examination of coupling patterns and chemical shift differences that arise from the different stereochemical environments. While the compounds exhibit virtually identical ultraviolet, infrared, and mass spectral characteristics, subtle differences in nuclear magnetic resonance spectra allow for their discrimination and identification. The stereochemical configuration affects the spatial relationships between protons and influences coupling constants, providing the analytical basis for distinguishing between these epimeric compounds.

Both this compound and curzerenone demonstrate similar chemical reactivity patterns, undergoing comparable reduction and oxidation reactions to yield corresponding derivatives. The formation of dihydro and tetrahydro derivatives proceeds through similar mechanisms for both compounds, indicating that their fundamental chemical behavior remains consistent despite the stereochemical differences. This parallel reactivity pattern supports the structural assignments and confirms that the epimeric difference does not significantly alter the basic chemical properties of these sesquiterpenoid compounds. The comparative analysis of these epimers has contributed significantly to our understanding of structure-activity relationships in natural product chemistry and has provided valuable insights into the stereochemical requirements for biological activity in sesquiterpenoid systems.

Structure

3D Structure

Properties

IUPAC Name |

(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMJXSJCBLRAPD-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction from Curcuma Species

Traditional Solvent-Based Extraction

Epicurzerenone is traditionally isolated from rhizomes of Curcuma species using polar solvents. A study analyzing Curcuma longa essential oils identified ar-turmerone (25.5%), α-turmerone (24.4%), and β-turmerone (14.0%) as major constituents, with this compound detected in trace amounts. Ethanol and hexane are commonly employed, with ethanol yielding higher sesquiterpene concentrations due to its ability to disrupt plant cell walls.

Optimization Parameters:

Advanced Extraction Techniques

Recent patents describe innovative methods to enhance this compound recovery:

Magnetic Field-Assisted Extraction

A 2023 patent (CN104096186A) revealed that applying a rotating magnetic field (50–100 mT) during solvent extraction increases this compound yield by 18–22%. This technique disrupts resinous matrices entrapping sesquiterpenes, improving diffusion rates.

In Vitro Elicitation

Treating Curcuma caesia microrhizomes with 100 μM salicylic acid elevates this compound production by 300% after 60 days. Jasmonic acid (50 μM) synergistically enhances this effect, upregulating sesquiterpene synthase genes.

Chemical Synthesis Routes

γ-Ketoester Synthesis and Annulation

The seminal 1984 synthesis by Dauzonne and Demerseman remains foundational:

Step 1: γ-Ketoester Formation

Reacting ethyl acetoacetate with isoprenyl bromide under basic conditions yields the γ-ketoester intermediate (78% yield).

Step 2: 3-Methylfuran Annulation

The ketoester undergoes cyclization with BF₃·Et₂O in dichloromethane, forming the furan ring (65% yield).

Step 3: Stereoselective Reduction

Catalytic hydrogenation (Pd/C, H₂) establishes the cis-dimethyl configuration, completing this compound synthesis (overall yield: 32%).

Industrial-Scale Production

Fermentation-Based Biosynthesis

Aspergillus niger strains engineered with Curcuma sesquiterpene synthases produce this compound at 120 mg/L in 5-L bioreactors. Key parameters:

| Parameter | Optimal Value |

|---|---|

| pH | 6.2 |

| Temperature | 28°C |

| Dissolved O₂ | 30% saturation |

| Glucose feed rate | 0.8 g/L/h |

This method reduces reliance on plant sources, though downstream purification remains challenging.

Analytical Characterization

GC-MS Quantification

This compound is analyzed via GC-MS (HP-5MS column, 30 m × 0.25 mm):

| Parameter | Value |

|---|---|

| Retention time | 23.7 min |

| Characteristic ions | m/z 230 (M⁺), 187, 161 |

| LOD | 0.02 μg/mL |

| LOQ | 0.07 μg/mL |

Co-elution with α-turmerone necessitates tandem MS for unambiguous identification.

Chiral HPLC Separation

A Chiralpak IC column (250 × 4.6 mm) resolves enantiomers using hexane:isopropanol (97:3) at 1 mL/min. This compound elutes at 14.2 min (α = 1.12).

Chemical Reactions Analysis

Types of Reactions: Epicurzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound can be carried out using nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemistry

Epicurzerenone serves as a model compound in the study of sesquiterpene synthesis and reactivity. Its unique structural properties allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions. Notably, it can be synthesized through γ-ketoester synthesis and 3-methylfuran annulation, making it a valuable tool for organic synthesis studies.

Biology

In biological research, this compound is investigated for its role in plant defense mechanisms and the production of secondary metabolites. It has been shown to eliminate reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress. By reducing ROS levels, this compound contributes to cellular health and may enhance plant resilience against environmental stressors .

Medicine

This compound exhibits promising medicinal properties, particularly its antitumor effects. Research indicates that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent. This selective action is attributed to its ability to modulate oxidative stress pathways within cells . Additionally, its use in developing natural antioxidants and anti-inflammatory agents has been explored, positioning it as a candidate for further pharmacological studies .

Industrial Applications

The compound is also being studied for its potential industrial applications due to its low toxicity and effective bioactivity. Its role as a natural antioxidant makes it suitable for incorporation into food preservation and cosmetic formulations .

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates that it can be synthesized in vitro and demonstrates significant stability under physiological conditions. This stability is crucial for its potential therapeutic applications, as it ensures effective delivery and action within biological systems .

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on various cancer cell lines, it was found to significantly induce apoptosis in glioblastoma and melanoma cells. The mechanism involved downregulation of pro-survival pathways while enhancing apoptotic signaling cascades. This suggests that this compound could be developed as an adjunct therapy in cancer treatment protocols .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in vitro. Cells treated with this compound showed increased levels of glutathione and decreased lipid peroxidation products compared to untreated controls. These findings support its potential use in formulations aimed at combating oxidative damage in various diseases .

Mechanism of Action

Epicurzerenone exerts its effects primarily through the elimination of reactive oxygen species, which leads to the induction of apoptosis in cancer cells . The compound activates caspase-dependent pathways, resulting in programmed cell death . Additionally, this compound has been shown to prevent apoptosis in normal cells, highlighting its selective action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Epicurzerenone is structurally related to other sesquiterpenoids in Curcuma species but differs in substituents and bioactivity:

Antioxidant Activity

This compound exhibits superior radical scavenging activity compared to other terpenoids:

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reducing Power EC₅₀ (µg/mL) |

|---|---|---|---|

| This compound | 2.58 ± 0.77 | 1.28 ± 0.05 | 4.77 ± 0.14 |

| Curzerenone | 12.53 ± 0.14 | 5.53 ± 0.29 | 5.68 ± 0.11 |

| BHT | 19.07 ± 0.17 | 14.19 ± 0.21 | 9.61 ± 0.18 |

Data from C. zedoaria and C. angustifolia essential oils

Hepatoprotective Efficacy

In oxidative liver injury models, this compound outperforms curcumin and elemene:

Content Variation Across Species

GC-MS analyses reveal significant differences in sesquiterpenoid abundance:

| Species | This compound (%) | Curzerenone (%) | Germacrone (%) |

|---|---|---|---|

| C. zedoaria (vinegar-processed) | 3.5–6.5 | 16.8–17.7 | 6.5 |

| C. aeruginosa | 3.5 | 16.8 | 6.5 |

| C. angustifolia | 29.6 | 10.8 | N/A |

Data from NIST14 library and GC-MS metabolomics

Biological Activity

Epicurzerenone is a bioactive compound primarily found in the essential oils of certain plant species, particularly within the Curcuma genus. It has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition

This compound is classified as a sesquiterpene and is often identified in essential oils derived from plants such as Curcuma zedoaria and Curcuma longa. The presence of this compound contributes significantly to the overall biological efficacy of these essential oils.

| Compound | Molecular Formula | Percentage in Essential Oil |

|---|---|---|

| This compound | C15H24O | 18.20% (in Curcuma zedoaria) |

| 1,8-Cineole | C10H18O | Varies |

| β-Elemene | C15H24 | Varies |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study indicated that it effectively inhibits the growth of various pathogenic bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Case Study : In vitro tests demonstrated that this compound had an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Antitumor Activity

Research has shown that this compound possesses significant antitumor activity, particularly against cancer cell lines such as HeLa (cervical cancer) and LNCaP (prostate cancer).

In Vitro Studies

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30.25 ± 0.2 |

| LNCaP | 116.41 ± 6.5 |

| B16F1 (melanoma) | 86.91 ± 5.0 |

- Mechanism : this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of the mTOR signaling pathway.

Insecticidal Activity

This compound has been studied for its potential as a natural insecticide against Aedes aegypti, the vector for dengue fever and Zika virus.

- Lethal Concentration (LC) : The essential oil containing this compound showed an LC99.9 value of 0.01 mg/mL against Aedes aegypti larvae, indicating high efficacy.

Comparative Analysis with Other Compounds

This compound's biological activities can be compared with other compounds found in similar essential oils. Below is a summary of their respective activities:

| Compound | Antimicrobial Activity | Antitumor Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | High | High | High |

| Curcumin | Moderate | Very High | Low |

| 1,8-Cineole | Moderate | Low | Moderate |

Q & A

Basic: How can researchers formulate a focused research question for studying Epicurzerenone using structured frameworks?

Answer:

Use the PICOT framework to define:

- P opulation (e.g., specific animal models or cell lines),

- I ntervention (this compound dosage, administration route),

- C omparison (control groups or alternative treatments),

- O utcome (e.g., biomarker reduction, toxicity metrics),

- T ime frame (acute vs. chronic exposure).

For example: “In hypertensive rat models (P), how does 10 mg/kg this compound (I) compared to spironolactone (C) affect serum potassium levels (O) over 12 weeks (T)?”

This approach ensures specificity and aligns with hypothesis-testing methodologies .

Basic: What experimental design considerations are critical for preclinical studies on this compound?

Answer:

- Randomization and blinding to minimize bias in animal or cellular studies.

- Dose-response curves to establish efficacy and toxicity thresholds.

- Control groups : Vehicle controls and active comparators (e.g., other mineralocorticoid receptor antagonists).

- Endpoint selection : Primary (e.g., blood pressure reduction) vs. secondary outcomes (e.g., renal function markers).

Table 1: Example Experimental Design Matrix

| Parameter | Details |

|---|---|

| Model | Dahl salt-sensitive rats |

| Dosage | 5, 10, 20 mg/kg/day |

| Duration | 8 weeks |

| Primary Outcome | Systolic blood pressure |

| Secondary Outcomes | Urinary albumin, serum creatinine |

Reference reproducibility guidelines from literature to align with prior studies .

Basic: How should researchers ensure reliability in data collection for this compound pharmacokinetic studies?

Answer:

- Use validated assays (e.g., LC-MS/MS for plasma concentration measurement).

- Standardize protocols for sample collection, storage, and analysis.

- Include quality controls (e.g., spike-and-recovery experiments) to assess accuracy and precision.

- Document all deviations and outliers transparently .

Advanced: How can conflicting data on this compound’s off-target effects be systematically resolved?

Answer:

- Conduct sensitivity analyses to identify confounding variables (e.g., genetic differences in models).

- Perform meta-analyses of published datasets to quantify effect heterogeneity.

- Validate findings using orthogonal methods (e.g., CRISPR-mediated gene knockout to confirm receptor specificity).

- Apply the FINER criteria to evaluate if the contradiction stems from feasibility limitations or poor experimental novelty .

Advanced: What methodologies are recommended for investigating this compound’s long-term cardiorenal outcomes?

Answer:

- Longitudinal cohort designs with staggered observation periods (e.g., 6, 12, 24 months).

- Omics integration : Transcriptomics/proteomics to identify pathways modulated by chronic this compound exposure.

- Composite endpoints : Combine clinical outcomes (e.g., hospitalization rates) with mechanistic biomarkers (e.g., NT-proBNP).

- Address attrition bias using intention-to-treat (ITT) analysis .

Advanced: How can researchers design mechanistic studies to elucidate this compound’s molecular targets?

Answer:

- In vitro binding assays (e.g., surface plasmon resonance) to confirm affinity for mineralocorticoid receptors.

- Gene expression profiling in target tissues (e.g., kidney, heart) pre- and post-treatment.

- Knockdown/overexpression models to test causality between target engagement and phenotypic outcomes.

- Cross-reference findings with literature mining tools (e.g., PubMed’s MeSH terms) to contextualize novel mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.